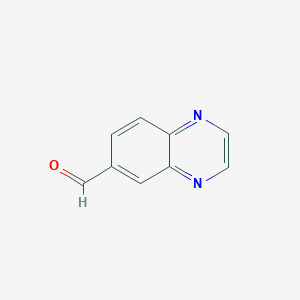
6-Chinolincarbaldehyd
Übersicht
Beschreibung
Quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound that features a quinoxaline ring system with an aldehyde functional group at the sixth position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The quinoxaline moiety is known for its presence in various pharmacologically active compounds, making quinoxaline-6-carbaldehyde a valuable target for synthetic and medicinal chemists.
Wissenschaftliche Forschungsanwendungen
Quinoxaline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable lead compound for drug discovery.
Medicine: Quinoxaline-6-carbaldehyde and its derivatives are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinoxaline-6-carbaldehyde, like other quinoxaline derivatives, is primarily targeted towards various types of bacteria . The compound’s primary targets are the bacterial cell membranes . The disruption of these membranes inhibits the growth of bacteria, leading to their eventual death .
Mode of Action
Quinoxaline-6-carbaldehyde interacts with its targets by impairing the integrity of bacterial cell membranes . This interaction disrupts the normal functioning of the bacteria, inhibiting their growth and leading to their death .
Biochemical Pathways
It is known that the compound’s antibacterial activity is due to its interaction with bacterial cell membranes . This interaction disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
It is known that the compound has demonstrated significant antibacterial activity in both in vitro and in vivo studies .
Result of Action
The result of Quinoxaline-6-carbaldehyde’s action is the inhibition of bacterial growth and the eventual death of the bacteria . In in vivo studies, the compound has shown to reduce the survival rate of bacteria by 31% after five days of continuous treatment, and by 75% when the concentration was increased .
Action Environment
The action of Quinoxaline-6-carbaldehyde can be influenced by various environmental factors. It is known that the compound has demonstrated significant antibacterial activity in both in vitro and in vivo environments .
Safety and Hazards
Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Quinoxaline-6-carbaldehyde are not fully understood yet. Quinoxaline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the quinoxaline derivative .
Cellular Effects
Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxaline derivatives have been studied extensively, and their stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinoxaline derivatives have been studied in animal models, and their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses, have been reported .
Metabolic Pathways
Quinoxaline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoxaline derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Quinoxaline derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst. Another method involves the cyclization of 2-nitroaniline with ethyl glyoxylate, followed by reduction and subsequent oxidation to form the aldehyde group.
Industrial Production Methods: In industrial settings, the synthesis of quinoxaline-6-carbaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: Quinoxaline-6-methanol.
Substitution: Various substituted quinoxaline derivatives, depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline-6-carbaldehyde can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carbaldehyde: Similar in structure but with the aldehyde group at the second position, leading to different reactivity and biological activity.
Quinoxaline-6-carboxylic acid: The oxidized form of quinoxaline-6-carbaldehyde, with distinct chemical properties and applications.
Quinoxaline-6-methanol: The reduced form of quinoxaline-6-carbaldehyde, used in different synthetic and biological contexts.
The uniqueness of quinoxaline-6-carbaldehyde lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other quinoxaline derivatives.
Eigenschaften
IUPAC Name |
quinoxaline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIXUFOAODGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354124 | |
| Record name | Quinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130345-50-5 | |
| Record name | Quinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

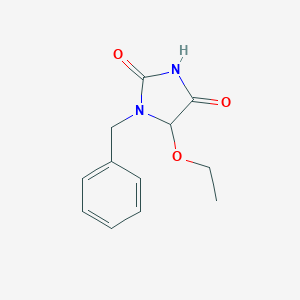
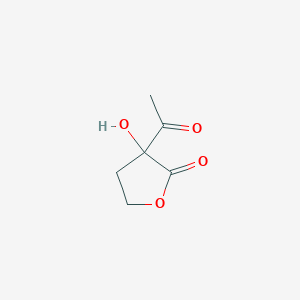
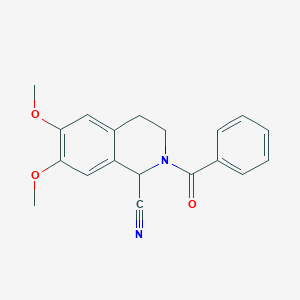
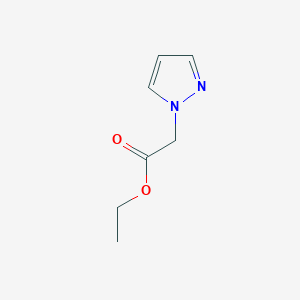
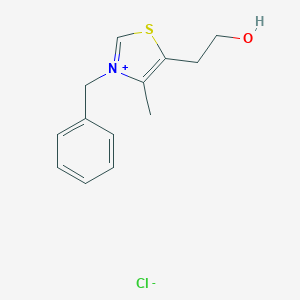
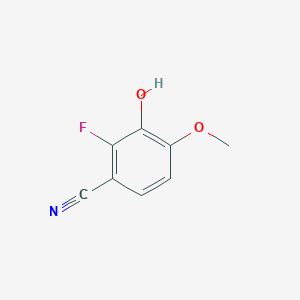
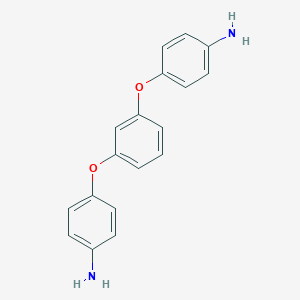


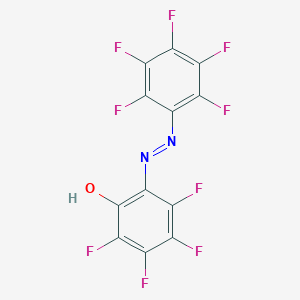

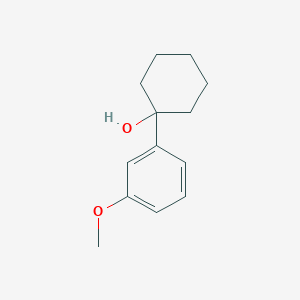
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
